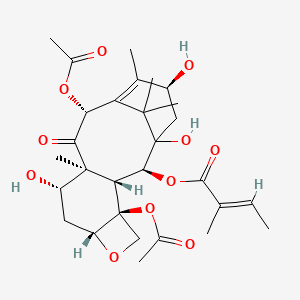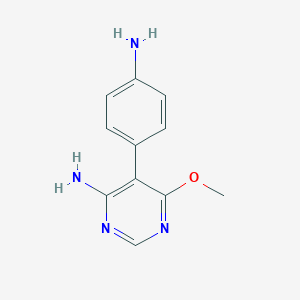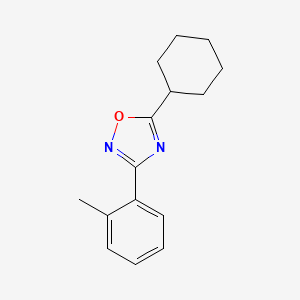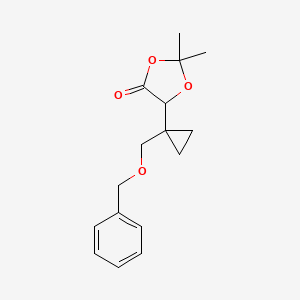
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is a complex organic compound that features a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester typically involves multiple steps. One common approach is to start with the cyclopropyl precursor, which undergoes hydroxymethylation to introduce the hydroxymethyl group. This intermediate is then reacted with a dioxolane derivative under acidic or basic conditions to form the dioxolane ring. Finally, the benzyl ester is introduced through esterification reactions using benzyl alcohol and appropriate esterification reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The dioxolane ring and benzyl ester moiety can also influence the compound’s solubility, stability, and overall bioavailability.
類似化合物との比較
Similar Compounds
Cyclopropyl derivatives: Compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.
Dioxolane derivatives: Compounds containing dioxolane rings, such as 1,3-dioxolane or 2,2-dimethyl-1,3-dioxolane.
Benzyl esters: Compounds with benzyl ester groups, such as benzyl acetate or benzyl benzoate.
Uniqueness
5-(1-(Hydroxymethyl)cyclopropyl)-2,2-dimethyl-1,3-dioxolan-4-one Benzyl Ester is unique due to the combination of its structural features. The presence of a cyclopropyl group, a dioxolane ring, and a benzyl ester moiety in a single molecule provides distinct chemical and physical properties that can be leveraged in various applications. Its unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
特性
分子式 |
C16H20O4 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC名 |
2,2-dimethyl-5-[1-(phenylmethoxymethyl)cyclopropyl]-1,3-dioxolan-4-one |
InChI |
InChI=1S/C16H20O4/c1-15(2)19-13(14(17)20-15)16(8-9-16)11-18-10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChIキー |
SLLATAZUVYZVAQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(C(=O)O1)C2(CC2)COCC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


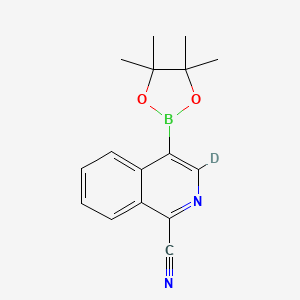
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
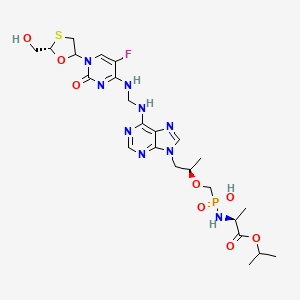
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
